5-Bromopyrimidine-2-sulfonyl chloride
Description
Significance of Pyrimidine (B1678525) Scaffolds in Organic and Medicinal Chemistry
The pyrimidine ring is a fundamental aromatic heterocycle that plays a critical role in both biochemistry and synthetic chemistry. gsconlinepress.commdpi.com As a core component of the nucleobases uracil, thymine, and cytosine, it is integral to the structure of DNA and RNA, the building blocks of life. ingentaconnect.com This inherent biological relevance has inspired medicinal chemists to incorporate the pyrimidine scaffold into a vast array of therapeutic agents. mdpi.com
The synthetic accessibility and structural diversity of pyrimidine derivatives have led to their widespread application in drug discovery. mdpi.com The pyrimidine core is considered a "privileged scaffold" because it can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net Consequently, pyrimidine-based compounds have been developed to treat a wide range of conditions, including cancer, infectious diseases, and metabolic disorders. gsconlinepress.com Their utility spans roles as anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system agents. mdpi.commdpi.com The success of pyrimidine-containing drugs underscores the enduring importance of this heterocyclic system in the development of new medicines. mdpi.com
Table 1: Examples of Marketed Drugs Containing the Pyrimidine Scaffold
| Drug Name | Therapeutic Class | Function |
|---|---|---|
| 5-Fluorouracil | Anticancer | Inhibits thymidylate synthase, disrupting DNA synthesis. |
| Imatinib | Anticancer | A tyrosine kinase inhibitor used in leukemia treatment. |
| Rosuvastatin | Antihyperlipidemic | An HMG-CoA reductase inhibitor used to lower cholesterol. |
| Zidovudine (AZT) | Antiviral | A nucleoside reverse transcriptase inhibitor for HIV treatment. |
| Sulfadiazine | Antibacterial | A sulfonamide antibiotic that inhibits folic acid synthesis in bacteria. |
Role of Sulfonyl Chloride Functional Groups in Chemical Synthesis
The sulfonyl chloride (-SO₂Cl) is a highly reactive functional group that serves as a cornerstone in organic synthesis. fiveable.me Its utility stems from the strong electron-withdrawing nature of the sulfonyl group, which makes the attached chlorine atom an excellent leaving group. fiveable.me This high reactivity allows sulfonyl chlorides to act as powerful electrophiles, readily undergoing nucleophilic substitution reactions with a wide variety of nucleophiles, including amines, alcohols, and thiols. fiveable.memolport.com
The most prominent application of sulfonyl chlorides is in the synthesis of sulfonamides through their reaction with primary or secondary amines. molport.com The resulting sulfonamide linkage is a key pharmacophore found in numerous clinically important drugs, such as antibiotics (sulfa drugs) and antihypertensives. fiveable.me Additionally, the reaction of sulfonyl chlorides with alcohols yields sulfonate esters, which are valuable intermediates in their own right, often used as leaving groups in subsequent substitution or elimination reactions. molport.com This versatility makes the sulfonyl chloride group an indispensable tool for introducing sulfur-containing moieties into organic molecules and forging critical bonds in the synthesis of pharmaceuticals, agrochemicals, and materials. molport.commagtech.com.cn
Table 2: Common Reactions of Sulfonyl Chlorides
| Nucleophile | Product Class | Description |
|---|---|---|
| Amine (R-NH₂) | Sulfonamide | Forms a stable S-N bond, a key linkage in many pharmaceuticals. molport.com |
| Alcohol (R-OH) | Sulfonate Ester | Creates a good leaving group for subsequent substitution reactions. molport.com |
| Water (H₂O) | Sulfonic Acid | Hydrolysis of the sulfonyl chloride. |
| Thiol (R-SH) | Thiosulfonate | Reaction with sulfur-based nucleophiles. |
Contextualizing 5-Bromopyrimidine-2-sulfonyl Chloride as a Versatile Synthetic Intermediate
This compound integrates the advantageous features of both the pyrimidine scaffold and the sulfonyl chloride functional group into a single, multifunctional molecule. This unique combination renders it a highly versatile intermediate for the synthesis of complex, biologically active compounds. The molecule possesses three distinct points of reactivity that can be addressed with high selectivity.
First, the sulfonyl chloride group is the most electrophilic site, allowing for facile reactions with nucleophiles to form sulfonamides and sulfonate esters, thereby enabling the construction of a primary pharmacophore or the introduction of a reactive handle. chemimpex.com
Second, the bromine atom at the 5-position of the pyrimidine ring serves as a valuable site for carbon-carbon bond formation. It can readily participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. rsc.org This allows for the introduction of a wide variety of aryl, heteroaryl, or alkynyl substituents, providing a straightforward method for expanding the molecular framework and exploring structure-activity relationships.
Finally, the pyrimidine ring itself can undergo further chemical modification. The strategic positioning of the bromo and sulfonyl chloride groups influences the electronic properties of the ring, potentially opening avenues for other transformations. The ability to selectively functionalize the molecule at these different positions makes this compound an exceptionally useful building block in drug discovery and fine chemical synthesis, offering a streamlined pathway to novel and diverse chemical entities. chemimpex.com
Table 3: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄H₂BrClN₂O₂S |
| Molecular Weight | 257.50 g/mol |
| Appearance | Typically a solid |
| Key Functional Groups | Pyrimidine, Sulfonyl Chloride, Bromo |
| Primary Reactive Sites | Sulfonyl chloride group, Bromine atom |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H2BrClN2O2S |
|---|---|
Molecular Weight |
257.49 g/mol |
IUPAC Name |
5-bromopyrimidine-2-sulfonyl chloride |
InChI |
InChI=1S/C4H2BrClN2O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H |
InChI Key |
ZIXOMQAOBCXBJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromopyrimidine 2 Sulfonyl Chloride and Analogous Structures
Direct Chlorosulfonation of Pyrimidine (B1678525) Precursors
The direct introduction of a chlorosulfonyl group onto a pyrimidine ring is a challenging yet direct approach to synthesizing pyrimidine-2-sulfonyl chlorides. This method's feasibility is highly dependent on the reaction conditions and the substitution pattern of the pyrimidine precursor.
Optimization of Reaction Conditions for Chlorosulfonation
The direct chlorosulfonation of pyrimidine rings is an electrophilic substitution reaction that is generally difficult due to the electron-deficient nature of the pyrimidine nucleus. The two nitrogen atoms in the ring deactivate it towards electrophilic attack. However, the presence of activating groups can facilitate this transformation. For the chlorosulfonation of 5-bromopyrimidine (B23866), harsh reaction conditions are typically necessary. The use of chlorosulfonic acid, often in large excess and at elevated temperatures, is a common strategy.
Optimization of these conditions involves balancing reactivity with the potential for side reactions and degradation of the starting material. Key parameters that are often adjusted include the reaction temperature, the ratio of chlorosulfonic acid to the pyrimidine substrate, and the reaction time. The addition of a co-reagent, such as phosphorus pentachloride or thionyl chloride, can sometimes enhance the conversion of the initially formed sulfonic acid to the desired sulfonyl chloride.
Table 1: General Parameters for Optimization of Pyrimidine Chlorosulfonation
| Parameter | Typical Range/Conditions | Rationale |
| Chlorosulfonating Agent | Chlorosulfonic acid, often with PCl₅ or SOCl₂ | Strong electrophile required to overcome the deactivated pyrimidine ring. |
| Temperature | Elevated temperatures (e.g., 100-150 °C) | To increase the reaction rate of the electrophilic substitution. |
| Reactant Ratio | Large excess of chlorosulfonic acid | To drive the reaction to completion and act as a solvent. |
| Reaction Time | Several hours | To ensure sufficient conversion of the starting material. |
Regioselectivity Considerations in Pyrimidine Chlorosulfonation
The regioselectivity of electrophilic substitution on the pyrimidine ring is a critical aspect to consider. The pyrimidine ring is electron-deficient, with the C-5 position being the most susceptible to electrophilic attack, followed by the C-4 and C-6 positions, and lastly the C-2 position, which is the most deactivated.
In the case of 5-bromopyrimidine, the C-5 position is already occupied by a bromine atom. The bromine atom is a deactivating group but is ortho, para-directing. However, in the context of the highly deactivated pyrimidine ring, its directing effect is less pronounced. The two ring nitrogen atoms strongly deactivate the adjacent C-2, C-4, and C-6 positions. Therefore, achieving sulfonation at the C-2 position is inherently challenging. The substitution at the C-2 position is likely to be a minor product, if it occurs at all, under typical electrophilic substitution conditions. The harsh conditions required for chlorosulfonation can sometimes lead to a mixture of isomers and other side products, making the isolation of the desired 5-bromopyrimidine-2-sulfonyl chloride difficult.
Conversion Strategies from Sulfonamides and Sulfonyl Hydrazides
Alternative synthetic strategies for obtaining this compound involve the conversion of more readily accessible precursors such as sulfonamides and sulfonyl hydrazides. These methods offer milder reaction conditions and can be more efficient than direct chlorosulfonation.
Pyrylium (B1242799) Salt-Mediated Conversion of Sulfonamides to Sulfonyl Chlorides
A modern and efficient method for the conversion of primary sulfonamides to sulfonyl chlorides involves the use of pyrylium salts as activating agents. This transformation is particularly useful for late-stage functionalization of complex molecules under mild conditions. The reaction proceeds by the activation of the sulfonamide's NH₂ group by the pyrylium salt, facilitating the formation of the sulfonyl chloride.
For the synthesis of this compound from 5-bromopyrimidine-2-sulfonamide, the sulfonamide would be treated with a pyrylium salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), in the presence of a chloride source, like magnesium chloride (MgCl₂). The reaction is typically carried out in a suitable solvent, such as tert-butanol, at a moderately elevated temperature. This method is known for its high functional group tolerance.
Table 2: Typical Conditions for Pyrylium Salt-Mediated Sulfonamide to Sulfonyl Chloride Conversion
| Reagent/Condition | Role/Purpose |
| Pyrylium Salt (e.g., Pyry-BF₄) | Activates the sulfonamide NH₂ group. |
| Chloride Source (e.g., MgCl₂) | Provides the chloride ion for the formation of the sulfonyl chloride. |
| Solvent (e.g., tert-Butanol) | Provides a suitable reaction medium. |
| Temperature | Typically 60-80 °C to facilitate the reaction. |
Halogenating Reagent-Mediated Transformation of Sulfonyl Hydrazides
Sulfonyl hydrazides can serve as stable precursors to sulfonyl chlorides. A simple and rapid method for this conversion involves the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), as the halogenating reagent. organic-chemistry.org This reaction is generally high-yielding and proceeds under mild conditions.
To synthesize this compound from 5-bromopyrimidine-2-sulfonyl hydrazide, the sulfonyl hydrazide would be treated with NCS in a suitable solvent like acetonitrile (B52724) at room temperature. organic-chemistry.org The reaction is typically clean and affords the desired sulfonyl chloride in good yield.
Table 3: Conditions for the Conversion of Sulfonyl Hydrazides to Sulfonyl Chlorides
| Reagent/Condition | Role/Purpose |
| Halogenating Agent (e.g., NCS) | Provides the chlorine atom and facilitates the transformation. |
| Solvent (e.g., Acetonitrile) | Provides a suitable reaction medium. |
| Temperature | Room temperature is often sufficient. |
Multi-Step Synthetic Routes to Access the this compound Core
Given the challenges associated with the direct chlorosulfonation of 5-bromopyrimidine, multi-step synthetic sequences often provide a more reliable and efficient route to this compound. A common strategy involves the introduction of a sulfur-containing functional group at the 2-position of the pyrimidine ring, which is then converted to the sulfonyl chloride.
A plausible and effective multi-step synthesis starts from 5-bromopyrimidine. The first step is the conversion of 5-bromopyrimidine to 5-bromo-2-thiopyrimidine (5-bromopyrimidine-2-thione). This can be achieved by reacting 5-bromopyrimidine with a sulfurating agent such as thiourea (B124793) followed by hydrolysis, or with phosphorus pentasulfide.
The resulting 5-bromopyrimidine-2-thiol can then be oxidized to the desired this compound. This oxidation is a crucial step and can be accomplished using various oxidizing agents in the presence of a chloride source. A common method for the oxidative chlorination of thiols involves treating the thiol with chlorine gas in an aqueous medium or using reagents like N-chlorosuccinimide (NCS) in the presence of an acid. Another effective reagent system is a combination of hydrogen peroxide and a chlorinating agent like thionyl chloride.
This multi-step approach offers better control over the regioselectivity, as the sulfur functionality is specifically introduced at the 2-position, and the subsequent oxidation to the sulfonyl chloride is a well-established transformation.
Table 4: Overview of a Multi-Step Synthetic Route
| Step | Transformation | Typical Reagents |
| 1 | 5-Bromopyrimidine → 5-Bromopyrimidine-2-thiol | Thiourea followed by hydrolysis, or P₄S₁₀ |
| 2 | 5-Bromopyrimidine-2-thiol → this compound | Cl₂/H₂O, NCS/HCl, H₂O₂/SOCl₂ |
Strategies for Introducing the Bromine Moiety
The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a key step in the synthesis of the target compound. Due to the electron-deficient nature of the pyrimidine ring, electrophilic substitution, including halogenation, requires specific conditions. myuchem.com A variety of brominating agents and methods have been developed for this purpose, particularly for pyrimidine nucleosides, and these principles can be extended to the pyrimidine scaffold itself.
Common strategies involve direct bromination using molecular bromine or N-halo-succinimides. For instance, the bromination of pyrimidine can be achieved by reacting its hydrogen halide salt with bromine at elevated temperatures in an inert organic solvent like nitrobenzene (B124822). google.com Other effective brominating agents for the C-5 position of pyrimidines include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.govresearchgate.net The efficiency of these reactions can sometimes be enhanced by the addition of Lewis acids. nih.govresearchgate.net Sodium monobromoisocyanurate (SMBI) has also been demonstrated as an efficient reagent for the C-5 bromination of pyrimidine nucleosides. mdpi.com
The choice of reagent and reaction conditions is crucial for achieving high selectivity and yield.
| Brominating Agent | Typical Substrate | Common Conditions | Reference |
|---|---|---|---|
| Bromine (Br₂) | Pyrimidine hydrochloride | Heated in nitrobenzene (125-135°C) | google.com |
| N-Bromosuccinimide (NBS) | Uracil/Cytidine derivatives | Aprotic solvents like DMF | nih.gov |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Uridine/Cytidine derivatives | Aprotic solvents (CH₂Cl₂, CH₃CN), often with a Lewis acid catalyst (e.g., TMSOTf) | nih.govresearchgate.net |
| Sodium Monobromoisocyanurate (SMBI) | Pyrimidine nucleosides | Solvent mixture such as 10% H₂O-CH₃CN | mdpi.com |
Sequential Functionalization for Sulfonyl Chloride Introduction
Once the 5-bromopyrimidine scaffold is obtained, the next critical step is the introduction of the sulfonyl chloride group at the C-2 position. This is typically not achieved by direct chlorosulfonation due to the deactivating effect of the two nitrogen atoms in the pyrimidine ring. mdpi.com Instead, a functional group at the C-2 position is used as a handle for conversion into the sulfonyl chloride.
A common precursor is a 2-amino-5-bromopyrimidine. This amino group can be converted into a diazonium salt, which then undergoes a Sandmeyer-type reaction. In this reaction, the diazonium salt reacts with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl or CuCl₂) and a chloride source to yield the desired sulfonyl chloride. nih.govacs.org
Another approach involves starting with a 5-bromo-2-thiouracil (B3213925) derivative. The thiol group can be oxidized to a sulfonic acid, which is then converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus oxychloride. A direct oxidative chlorosulfonation of S-alkyl isothiourea salts has also been reported as a viable method for synthesizing sulfonyl chlorides. organic-chemistry.org More recently, methods have been developed for the conversion of stable sulfonyl hydrazides into sulfonyl chlorides using N-chlorosuccinimide (NCS). nih.gov
| Precursor at C-2 Position | Key Transformation Step | Typical Reagents | Reference |
|---|---|---|---|
| Amino Group (-NH₂) | Sandmeyer-type reaction | 1. NaNO₂, HCl (diazotization) 2. SO₂, CuCl | nih.govacs.org |
| Thiol/Thiouracil | Oxidative Chlorination | Oxidizing agent followed by SOCl₂ or PCl₅ | organic-chemistry.org |
| Sulfonyl Hydrazide (-SO₂NHNH₂) | Reaction with N-halosuccinimide | N-Chlorosuccinimide (NCS) in CH₃CN | nih.gov |
| Primary Sulfonamide (-SO₂NH₂) | Activation and Nucleophilic Substitution | Pyrylium salt (Pyry-BF₄), MgCl₂ | nih.govnih.gov |
Novel Synthetic Approaches and Methodological Innovations
Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and versatile methods. These innovations are applicable to the synthesis of complex molecules like this compound.
Catalytic Systems in Sulfonyl Chloride Formation
The formation of sulfonyl chlorides has traditionally relied on stoichiometric reagents. However, modern approaches increasingly employ catalytic systems to improve efficiency and reduce waste.
In Sandmeyer-type reactions for converting diazonium salts to sulfonyl chlorides, copper salts such as CuCl or CuCl₂ are used catalytically for the single electron transfer (SET) process. nih.govacs.org More advanced catalytic systems are also emerging. Visible-light photocatalysis offers a milder alternative to traditional methods. nih.gov For example, potassium poly(heptazine imide) (K-PHI), a heterogeneous carbon nitride material, has been shown to be an effective and reusable photocatalyst for the synthesis of sulfonyl chlorides from arenediazonium salts. nih.govacs.org This method operates under mild conditions, using visible light at room temperature, which allows for high functional group tolerance. nih.gov
Another innovative approach involves the activation of primary sulfonamides. A pyrylium salt (Pyry-BF₄) can be used as an activating agent in combination with a simple chloride source like MgCl₂ to convert poorly nucleophilic primary sulfonamides into the corresponding sulfonyl chlorides under mild conditions. nih.govnih.gov This method is particularly valuable for late-stage functionalization of complex molecules. nih.govnih.govresearchgate.net
Green Chemistry Protocols for Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact. rasayanjournal.co.inpowertechjournal.com These protocols focus on reducing the use of hazardous solvents and reagents, improving energy efficiency, and minimizing waste generation. rasayanjournal.co.in
For pyrimidine synthesis, green approaches include:
Microwave-Assisted Synthesis: Using microwave irradiation as an alternative energy source can significantly reduce reaction times, increase yields, and often eliminate the need for harsh reaction conditions. powertechjournal.com
Ultrasonic Activation: Sonication is another energy-efficient technique that can promote reactions and improve yields in heterocyclic synthesis. rasayanjournal.co.innih.gov
Solvent-Free Reactions: Performing reactions in the absence of a solvent, or using greener solvents like ionic liquids, reduces volatile organic compound (VOC) emissions and simplifies product purification. rasayanjournal.co.inbenthamdirect.comingentaconnect.com
Use of Reusable Catalysts: Employing heterogeneous or reusable catalysts, such as the K-PHI photocatalyst mentioned earlier, aligns with green chemistry principles by simplifying catalyst recovery and reducing waste. nih.govpowertechjournal.com
These sustainable techniques can be applied to various steps in the synthesis of this compound, from the initial ring formation to the subsequent functionalization steps, leading to more environmentally benign manufacturing processes. rasayanjournal.co.inpowertechjournal.com
| Green Chemistry Principle | Application/Technique | Benefit | Reference |
|---|---|---|---|
| Alternative Energy Sources | Microwave irradiation, Ultrasonication | Shorter reaction times, higher yields, reduced energy consumption | rasayanjournal.co.inpowertechjournal.com |
| Safer Solvents/Conditions | Solvent-free reactions, use of ionic liquids | Reduced waste and toxicity, easier workup | rasayanjournal.co.inbenthamdirect.com |
| Catalysis | Use of heterogeneous or reusable catalysts (e.g., K-PHI) | Minimizes waste, allows for catalyst recycling, often milder conditions | nih.govpowertechjournal.com |
| Atom Economy | Multicomponent reactions (MCRs) | High efficiency by combining multiple reactants in a single step | rasayanjournal.co.in |
Reactivity and Reaction Mechanisms of 5 Bromopyrimidine 2 Sulfonyl Chloride
Electrophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring System
Electrophilic aromatic substitution (EAS) is a characteristic reaction of many aromatic compounds, such as benzene. lumenlearning.com However, the pyrimidine ring is a π-deficient heteroaromatic system, meaning the presence of two highly electronegative nitrogen atoms significantly reduces the electron density of the ring. wikipedia.orgbhu.ac.in This inherent electron deficiency makes the pyrimidine ring highly deactivated towards attack by electrophiles, rendering EAS reactions difficult to achieve compared to benzene. wikipedia.orguoanbar.edu.iq
In an unsubstituted pyrimidine ring, the carbon positions are not electronically equivalent. The C-2, C-4, and C-6 positions are the most electron-deficient due to their proximity to the nitrogen atoms. The C-5 position is comparatively less electron-deficient. researchgate.net Consequently, if electrophilic substitution on an activated pyrimidine ring does occur, it preferentially takes place at the C-5 position. wikipedia.orgresearchgate.net
In the case of 5-Bromopyrimidine-2-sulfonyl chloride, the C-5 position is already substituted with a bromine atom. The remaining C-4 and C-6 positions are strongly deactivated. Therefore, a standard electrophilic aromatic substitution reaction on this compound is highly unlikely.
Interestingly, the electron-deficient nature of the pyrimidine ring can be so pronounced that it can act as an electrophile itself in certain reactions. For example, under strong Brønsted acid catalysis, 5-bromopyrimidine (B23866) can undergo a Friedel–Crafts-type reaction with electron-rich arenes. nih.govresearchgate.net In this scenario, the protonated pyrimidine ring is attacked by the nucleophilic arene, which is the reverse of a typical EAS reaction. nih.gov
| Position on Pyrimidine Ring | Electronic Character | Susceptibility to Electrophilic Attack |
| C-2 | Highly Electron-Deficient | Very Low |
| C-4 / C-6 | Highly Electron-Deficient | Very Low |
| C-5 | Least Electron-Deficient | Preferred site (but blocked in this compound) |
The feasibility of electrophilic aromatic substitution is heavily influenced by the substituents already present on the aromatic ring. Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing). masterorganicchemistry.comassets-servd.host
The this compound molecule contains multiple deactivating features:
Pyrimidine Nitrogens: The two ring nitrogen atoms are strongly electron-withdrawing, which is the primary reason for the ring's low reactivity towards electrophiles. wikipedia.orgbhu.ac.in
Sulfonyl Chloride Group (-SO₂Cl): This is a powerful electron-withdrawing group, further deactivating the ring through both inductive and resonance effects.
Bromo Group (-Br): Halogens are deactivating groups for EAS. Their strong electron-withdrawing inductive effect outweighs their weaker electron-donating resonance effect. masterorganicchemistry.com
For electrophilic substitution to proceed on a pyrimidine ring, the presence of strong activating groups, such as amino (-NH₂) or hydroxyl (-OH) groups, is generally required. researchgate.net Since this compound lacks any activating groups and instead possesses three powerful deactivating features, the ring is exceptionally unreactive towards electrophilic attack.
Cross-Coupling Reactions Involving the Bromine Substituent
The carbon-bromine bond at the 5-position of the pyrimidine ring is amenable to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of complex, highly functionalized pyrimidine derivatives.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming C-C bonds by coupling an organohalide with an organoboron compound. wikipedia.org In the case of this compound, the bromine atom serves as the electrophilic partner. This reaction is highly efficient for creating 5-aryl or 5-heteroaryl pyrimidines. researchgate.netillinois.edu
The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent system, often a mixture including water, such as dioxane/water or toluene/ethanol/water. mdpi.comyonedalabs.com The C-Br bond is susceptible to the initial oxidative addition step in the palladium catalytic cycle, which is often the rate-determining step in such cross-coupling reactions. illinois.eduresearchgate.net The reactivity of aryl halides in these couplings generally follows the order I > Br > OTf >> Cl, making aryl bromides common and effective substrates. tcichemicals.com
Below is a table representing typical Suzuki-Miyaura reaction conditions for the derivatization of a 5-bromopyrimidine core.
| Reactant 1 | Reactant 2 (Organoboron) | Palladium Catalyst | Base | Solvent | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / Water | 5-Phenylpyrimidine-2-sulfonyl chloride |
| This compound | Furan-3-boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene / Ethanol / Water | 5-(Furan-3-yl)pyrimidine-2-sulfonyl chloride |
| This compound | Pyridine-4-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / Water | 5-(Pyridin-4-yl)pyrimidine-2-sulfonyl chloride |
Other Transition Metal-Mediated Cross-Couplings
Beyond the Suzuki-Miyaura reaction, the bromine substituent on the pyrimidine ring can participate in other significant transition metal-mediated cross-coupling reactions. mdpi-res.com These alternative methods expand the range of accessible molecular structures.
Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. rsc.org Applying this to this compound would yield 5-alkynylpyrimidine derivatives, which are valuable intermediates for further transformations.
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, providing a means to introduce alkenyl substituents at the 5-position. rsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction allows for the coupling of amines with aryl halides. acs.orgrsc.org It represents a key method for synthesizing 5-aminopyrimidine derivatives from this compound.
Hiyama Coupling: This reaction utilizes organosilanes as the nucleophilic partner in a palladium-catalyzed cross-coupling with organohalides. semanticscholar.org The use of an activator, such as a fluoride source (e.g., TBAF), is essential. semanticscholar.org
These diverse reactions underscore the utility of the C5-bromo substituent as a versatile handle for molecular elaboration. rsc.org
Reactions with Active Methylene Compounds for Sulfone Derivatization
The sulfonyl chloride moiety is highly electrophilic and readily reacts with nucleophiles. Active methylene compounds, which possess a CH₂ group flanked by two electron-withdrawing groups (such as esters, ketones, or nitriles), are effective carbon nucleophiles for this transformation. rsc.orgscispace.com In the presence of a base, the active methylene compound is deprotonated to form a carbanion, which then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion to form a new carbon-sulfur bond. This process results in the formation of highly functionalized sulfone derivatives. mdpi.comresearchgate.net
The reaction provides a direct route to compounds containing a β-keto sulfone or a malonic sulfone structure attached to the pyrimidine ring. These products are valuable synthetic intermediates.
| Active Methylene Compound | Base | Solvent | Product |
| Diethyl malonate | Sodium ethoxide (NaOEt) | Ethanol | Diethyl 2-((5-bromopyrimidin-2-yl)sulfonyl)malonate |
| Malononitrile | Triethylamine (B128534) (Et₃N) | Tetrahydrofuran (THF) | 2-((5-Bromopyrimidin-2-yl)sulfonyl)malononitrile |
| Ethyl acetoacetate | Sodium hydride (NaH) | Dimethylformamide (DMF) | Ethyl 2-acetyl-2-((5-bromopyrimidin-2-yl)sulfonyl)acetate |
Mechanistic Investigations of Key Transformation Pathways
S-Cl Bond Cleavage Mechanisms
The reaction of the sulfonyl chloride group with nucleophiles is central to its chemistry. The cleavage of the sulfur-chlorine (S-Cl) bond typically proceeds through a nucleophilic substitution mechanism at the sulfur atom. nih.gov The reaction is generally considered to be a bimolecular nucleophilic substitution (Sɴ2-type) process. nih.gov
The mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic sulfur atom. This leads to the formation of a transient, high-energy pentacoordinate intermediate or transition state. Subsequently, the chloride ion is expelled as a leaving group, resulting in the formation of the final sulfonylated product. The rate of this reaction is influenced by the nucleophilicity of the attacking species and the stability of the chloride leaving group.
Computational studies on related sulfonyl chlorides suggest that the departure of the chloride ion is a key, often rate-limiting, step. The process is facilitated by polar aprotic solvents that can stabilize the transition state.
Role of the Sulfonyl Group's Electrophilicity
The sulfonyl group (-SO₂Cl) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen and chlorine atoms. This has two major consequences for the reactivity of this compound.
First, it renders the sulfur atom highly electrophilic and thus very susceptible to attack by a wide range of nucleophiles, as seen in reactions with active methylene compounds, amines (to form sulfonamides), and alcohols (to form sulfonate esters). ekb.eg
Derivatization and Functionalization Strategies of 5 Bromopyrimidine 2 Sulfonyl Chloride
Selective Functionalization at the Sulfonyl Chloride Moiety
The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, making it the primary site for reaction with a wide array of nucleophiles. cymitquimica.comchemimpex.com This reactivity allows for the straightforward introduction of sulfonamide and sulfonate ester functionalities onto the pyrimidine (B1678525) ring.
The reaction of 5-bromopyrimidine-2-sulfonyl chloride with primary or secondary amines is a fundamental method for the synthesis of pyrimidine sulfonamides. This transformation typically proceeds readily in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct. ekb.eg The reaction is generally high-yielding and tolerant of a wide range of functional groups on the amine component, making it a robust method for generating libraries of diverse sulfonamide derivatives. nih.gov The sulfonamide linkage is a key pharmacophore in many biologically active molecules, and this synthetic route provides direct access to pyrimidine-based compounds with potential therapeutic applications. nih.govnih.gov
The general reaction involves stirring the sulfonyl chloride with the desired amine in a suitable solvent like dichloromethane (B109758) or ethanol. nih.govmdpi.com
| Reagent (Amine) | Base | Solvent | General Product Structure |
| Primary Amine (R-NH₂) | Pyridine | Dichloromethane | 5-Bromo-N-alkyl/aryl-pyrimidine-2-sulfonamide |
| Secondary Amine (R₂-NH) | Triethylamine | Ethanol | 5-Bromo-N,N-dialkyl/diaryl-pyrimidine-2-sulfonamide |
| Aniline Derivatives | Pyridine | Ethanol | 5-Bromo-N-phenyl-pyrimidine-2-sulfonamide |
| Heterocyclic Amines | Triethylamine | Dichloromethane | 5-Bromo-2-(heterocyclyl-1-sulfonyl)pyrimidine |
This table represents generalized reaction conditions for the synthesis of pyrimidine sulfonamides.
Similarly, the sulfonyl chloride moiety can be converted into a sulfonate ester through reaction with alcohols or phenols. This esterification is also typically carried out in the presence of a non-nucleophilic base like triethylamine or pyridine in an inert solvent such as dichloromethane. mdpi.com The resulting pyrimidine sulfonate esters are themselves valuable intermediates. For instance, aryl sulfonates can act as leaving groups in metal-catalyzed cross-coupling reactions, providing an alternative handle for C-C bond formation. This strategy expands the synthetic utility of the original scaffold. nih.gov
| Reagent (Alcohol/Phenol) | Base | Solvent | General Product Structure |
| Aliphatic Alcohol (R-OH) | Triethylamine | Dichloromethane | Alkyl 5-bromopyrimidine-2-sulfonate |
| Phenol (Ar-OH) | Pyridine | Dichloromethane | Aryl 5-bromopyrimidine-2-sulfonate |
| Substituted Phenols | Triethylamine | Dichloromethane | Substituted aryl 5-bromopyrimidine-2-sulfonate |
This table illustrates typical conditions for the synthesis of pyrimidine sulfonates.
Transformations Involving the Bromine Atom
The bromine atom at the C5 position of the pyrimidine ring offers a second site for functionalization. While less reactive than the sulfonyl chloride group, it readily participates in several important classes of reactions, particularly nucleophilic aromatic substitution and metal-catalyzed cross-coupling.
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr). acs.org Although positions 2, 4, and 6 are generally more activated towards SNAr, the C5 position can also undergo substitution, especially with potent nucleophiles or under forcing conditions. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a negatively charged Meisenheimer complex intermediate, which then rearomatizes by expelling the bromide ion. libretexts.org The presence of the electron-withdrawing sulfonyl group (or its derivatives) at C2 can further influence the reactivity of the C5 position.
The C5-Br bond is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr 5-Bromopyrimidine (B23866) is a common substrate in these reactions, and its reactivity serves as a direct model for this compound, assuming the sulfonyl chloride group is either protected or converted to a more stable sulfonamide or sulfonate ester prior to the coupling step.
Key examples of these transformations include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds with aryl or vinyl groups. researchgate.netrsc.org
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install alkynyl substituents at the C5 position. nih.gov
Heck Coupling: Palladium-catalyzed reaction with alkenes to form 5-alkenylpyrimidines. eie.gr
These reactions provide a modular and highly effective means of introducing diverse carbon-based substituents onto the pyrimidine core.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | General Product Structure |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / PCy₃ / K₂CO₃ | 5-Arylpyrimidine Derivative |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 5-Alkynylpyrimidine Derivative |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ / Base | 5-Alkenylpyrimidine Derivative |
| Stille | Organostannane | Pd(PPh₃)₄ | 5-Aryl/Alkyl/Vinylpyrimidine Derivative |
This table summarizes common metal-catalyzed cross-coupling reactions applicable to the C5-Br position.
Combined Functionalization Approaches for Multi-Substituted Pyrimidines
The true synthetic power of this compound lies in the ability to combine reactions at both the sulfonyl chloride and bromine positions. The significant difference in reactivity between the two sites allows for a stepwise and controlled functionalization sequence.
A common strategy involves first reacting the more labile sulfonyl chloride group with a nucleophile (e.g., an amine to form a stable sulfonamide). This initial step secures the C2 substituent. Subsequently, the bromine atom at C5 can be targeted in a metal-catalyzed cross-coupling reaction. For instance, a Suzuki coupling could be employed to introduce an aryl group. This two-step sequence transforms the starting material into a 2,5-disubstituted pyrimidine with distinct functionalities introduced in a controlled manner. researchgate.net This approach allows for the systematic construction of complex, multi-substituted pyrimidine derivatives that would be difficult to access through other means. organic-chemistry.org
Development of Fused Pyrimidine Ring Systems Utilizing this compound
The synthesis of fused pyrimidine ring systems is a significant area of research in medicinal and materials chemistry due to the diverse biological activities and material properties exhibited by these scaffolds. The strategic use of bifunctional building blocks is a cornerstone of constructing such complex heterocyclic systems. This compound, with its distinct reactive sites—the electrophilic sulfonyl chloride and the bromine-substituted carbon—presents a valuable, albeit underexplored, platform for the synthesis of novel fused pyrimidines. The inherent reactivity of these functional groups allows for sequential or one-pot reactions to construct annulated pyrimidine structures.
Theoretical approaches to forming fused pyrimidine rings from this precursor can be broadly categorized into two strategies: reaction with binucleophiles followed by intramolecular cyclization, and intramolecular cyclization of pre-functionalized derivatives.
One plausible strategy involves the initial reaction of the sulfonyl chloride moiety with a suitable nucleophile that also contains a second nucleophilic center. This intermediate can then undergo a subsequent intramolecular cyclization, where the second nucleophile displaces the bromide on the pyrimidine ring. For instance, reaction with a binucleophile such as an amino-substituted thiol or alcohol could lead to the formation of a sulfonamide or sulfonate ester, respectively. The pendant amino group could then, under appropriate basic conditions, displace the 5-bromo substituent to form a fused five- or six-membered ring.
A hypothetical reaction scheme could involve the reaction of this compound with 2-aminoethanethiol. The more nucleophilic thiol would preferentially attack the sulfonyl chloride to form a sulfonamide intermediate. Subsequent intramolecular nucleophilic aromatic substitution (SNAr) would lead to the formation of a fused dihydropyrimidothiazine dioxide ring system.
| Entry | Binucleophile | Intermediate | Fused Ring System | Hypothetical Yield (%) |
| 1 | 2-Aminoethanethiol | N-(2-mercaptoethyl)-5-bromopyrimidine-2-sulfonamide | Dihydropyrimido[2,1-c] google.commdpi.combohrium.comthiadiazine 5,5-dioxide | 65 |
| 2 | 2-Aminoethanol | N-(2-hydroxyethyl)-5-bromopyrimidine-2-sulfonamide | Dihydropyrimido[2,1-c] google.commdpi.combohrium.comoxadiazine 5,5-dioxide | 60 |
| 3 | Hydrazine | 5-Bromo-N'-hydrazinylpyrimidine-2-sulfonamide | Pyrimido[2,1-c] google.commdpi.combohrium.comtriazine-4(3H)-one 6,6-dioxide | 55 |
Another theoretical pathway involves the initial transformation of the 5-bromo position, for example, through a Suzuki or Stille coupling, to introduce a side chain containing a nucleophilic group. This new nucleophile could then react intramolecularly with the sulfonyl chloride group. For instance, coupling with a boronic acid ester containing a primary amine, protected during the coupling reaction, could be envisioned. After deprotection, the amine could attack the sulfonyl chloride to form a fused sultam.
| Entry | Coupling Partner (after deprotection) | Fused Ring System | Hypothetical Yield (%) |
| 1 | 2-(Aminomethyl)phenylboronic acid | Pyrido[1',2':1,2]pyrimido[4,5-d]isothiazole-6,6-dioxide | 70 |
| 2 | (2-Amino-5-thienyl)boronic acid | Thieno[3',2':5,6]pyrimido[2,1-b]isothiazole-4,4-dioxide | 68 |
While specific examples utilizing this compound for the development of fused pyrimidine ring systems are not extensively reported in the literature, the chemical principles governing the reactivity of its functional groups suggest its high potential as a versatile precursor for such syntheses. Future research in this area could unlock novel heterocyclic scaffolds with interesting biological and material properties.
Applications of 5 Bromopyrimidine 2 Sulfonyl Chloride As a Synthetic Precursor and Building Block
Precursor in Heterocyclic Synthesis
The inherent reactivity of 5-Bromopyrimidine-2-sulfonyl chloride makes it a significant starting material in the field of heterocyclic chemistry. Its ability to participate in a variety of chemical transformations allows for the efficient construction of complex molecular frameworks containing the pyrimidine (B1678525) nucleus, a common motif in biologically active compounds.
Construction of Novel Pyrimidine-Based Scaffolds
This compound serves as a key building block for the synthesis of a wide array of novel pyrimidine-based scaffolds. The sulfonyl chloride moiety readily reacts with a diverse range of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. This reactivity allows for the introduction of various functional groups and structural motifs onto the pyrimidine ring, leading to the generation of libraries of compounds with potential applications in medicinal chemistry and materials science.
The bromine atom at the 5-position provides an additional handle for synthetic diversification. It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the introduction of aryl or heteroaryl substituents. This dual reactivity of the sulfonyl chloride and bromo groups makes this compound a powerful tool for the construction of highly functionalized and diverse pyrimidine scaffolds.
Synthesis of Fused Pyrimidine Systems
Beyond the construction of simple substituted pyrimidines, this compound is also a valuable precursor for the synthesis of more complex fused pyrimidine systems. These bicyclic and polycyclic structures are of significant interest due to their prevalence in pharmaceuticals and natural products.
The strategic manipulation of the reactive sites on the this compound molecule can lead to intramolecular cyclization reactions, resulting in the formation of fused ring systems. For instance, by introducing a suitable nucleophilic group that can subsequently react with the bromine atom or another introduced functionality, chemists can construct a variety of fused heterocycles. While specific examples directly employing this compound are not extensively documented in readily available literature, the analogous reactivity of similar pyrimidine derivatives suggests its potential in synthesizing systems such as pyrimido[4,5-d]pyrimidines and other related fused scaffolds. The development of synthetic routes to these complex molecules is an active area of research, driven by the desire to access novel chemical space for drug discovery and materials science.
Utility in the Preparation of Complex Organic Molecules
The utility of this compound extends beyond the synthesis of purely heterocyclic systems to the preparation of a broad range of complex organic molecules. Its ability to introduce the 5-bromopyrimidinyl-2-sulfonyl moiety into larger molecular architectures is a key feature in multi-step synthetic sequences.
As a versatile building block, it can be incorporated into a larger molecule to impart specific electronic or steric properties. The sulfonyl group can act as a key pharmacophore or as a directing group in subsequent synthetic transformations. The bromine atom, as previously mentioned, allows for further elaboration of the molecular structure through various cross-coupling methodologies. This strategic incorporation of the this compound unit enables the synthesis of complex target molecules with a high degree of control and efficiency. While detailed research findings specifically highlighting this compound in the synthesis of a wide array of complex organic molecules are emerging, its potential is recognized within the synthetic chemistry community.
Role in the Development of Specialty Chemicals and Materials
The unique chemical properties of this compound also position it as a valuable component in the development of specialty chemicals and advanced materials. The incorporation of the pyrimidine ring and the sulfonyl group can introduce desirable properties such as thermal stability, specific electronic characteristics, and tailored reactivity into polymers and other materials.
Advanced Polymers and Coatings
In the realm of materials science, this compound holds promise as a monomer or a modifying agent in the synthesis of advanced polymers and coatings. The sulfonyl chloride group can react with suitable co-monomers to form polysulfonamides or polysulfonates. These classes of polymers are known for their high performance, including excellent thermal and chemical resistance.
The incorporation of the bromopyrimidine moiety into the polymer backbone can further enhance these properties and introduce new functionalities. For example, the bromine atom can serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of specific functional groups to tailor the surface properties of coatings. This could lead to the development of materials with improved adhesion, scratch resistance, or specific optical or electronic properties. While the direct application of this compound in commercially available polymers and coatings is not widely publicized, its potential as a building block for high-performance materials is an area of active interest for researchers.
Adhesives and Functional Materials
The reactivity of the sulfonyl chloride group also makes this compound a candidate for use in the formulation of high-performance adhesives and other functional materials. The ability of the sulfonyl chloride to react with various functional groups can be exploited to create strong cross-linked networks, which are essential for the performance of modern adhesives.
Furthermore, the incorporation of the bromopyrimidine unit could lead to the development of "smart" or functional materials. For instance, the pyrimidine ring could be designed to interact with specific analytes, leading to a measurable change in the material's properties and forming the basis of a chemical sensor. The bromine atom could also be utilized to attach photoactive or electroactive groups, creating materials with interesting optical or electronic properties for use in a variety of advanced applications. The exploration of this compound in these areas is a promising avenue for the creation of novel materials with tailored functionalities.
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the structure, connectivity, and chemical environment of atoms.
Proton (¹H) NMR Spectroscopy for Structural Assignment
In the ¹H NMR spectrum of 5-Bromopyrimidine-2-sulfonyl chloride, the pyrimidine (B1678525) ring contains two protons. These protons are chemically non-equivalent due to the asymmetrical substitution pattern (a bromine atom at the C5 position and a sulfonyl chloride group at the C2 position).
The two protons at the C4 and C6 positions are expected to appear as a singlet or a very closely coupled doublet system in the aromatic region of the spectrum. The powerful electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring, the bromine atom, and the sulfonyl chloride group would shift these proton signals significantly downfield. The proton at C6 is adjacent to two nitrogen atoms, while the proton at C4 is adjacent to one nitrogen and the bromine-bearing carbon. The sulfonyl chloride group at C2 exerts a strong deshielding effect on both protons. Consequently, the two protons (H4 and H6) are expected to resonate at a similar chemical shift, likely appearing as a sharp singlet. The predicted chemical shift for these protons would be in the range of δ 9.0 - 9.5 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H4 / H6 | 9.30 | Singlet (s) |
Carbon (¹³C) NMR Spectroscopy for Carbon Framework Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are anticipated, corresponding to the four carbon atoms of the pyrimidine ring.
C2: This carbon is directly attached to the highly electron-withdrawing sulfonyl chloride group and is situated between two nitrogen atoms. This environment would cause a significant downfield shift, making it the most deshielded carbon in the ring.
C4 and C6: These carbons are bonded to hydrogen and are adjacent to nitrogen atoms. Their chemical shifts would be similar but distinct due to the influence of the substituents at C2 and C5. They are expected to appear downfield, characteristic of carbons in electron-deficient aromatic systems.
C5: This carbon is bonded to the bromine atom. The "heavy atom effect" of bromine and its electronegativity would influence its chemical shift, placing it in a region distinct from the protonated carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 165.0 |
| C4 / C6 | 161.0 |
| C5 | 125.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this molecule, since the H4 and H6 protons are predicted to be a singlet, minimal or no cross-peaks would be expected, confirming their isolated nature from other protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signal around δ 9.30 ppm to the carbon signals assigned to C4 and C6 (around δ 161.0 ppm).
The protons at H4/H6 showing correlations to C2, C5, and C4/C6. For instance, H4 would show a three-bond correlation to C2 and a two-bond correlation to C5.
These correlations would provide unequivocal evidence for the placement of the sulfonyl chloride group at C2 and the bromine atom at C5.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The molecular formula for this compound is C₄H₂BrClN₂O₂S. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic isotopic pattern for the molecular ion peak.
The exact mass of the monoisotopic molecular ion [M]⁺ can be calculated using the masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S, ³⁵Cl, and ⁷⁹Br).
Table 3: Calculated Exact Mass for this compound
| Isotope | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| ¹²C | 4 | 12.000000 | 48.000000 |
| ¹H | 2 | 1.007825 | 2.015650 |
| ⁷⁹Br | 1 | 78.918337 | 78.918337 |
| ³⁵Cl | 1 | 34.968853 | 34.968853 |
| ¹⁴N | 2 | 14.003074 | 28.006148 |
| ¹⁶O | 2 | 15.994915 | 31.989830 |
| ³²S | 1 | 31.972071 | 31.972071 |
| Total Monoisotopic Mass | 255.870889 |
An HRMS experiment would be expected to yield a measured mass that is extremely close to this calculated value, confirming the elemental composition of the molecule.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, the molecular ion can undergo fragmentation into smaller, charged particles. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. The fragmentation of aryl sulfonyl chlorides often involves the loss of the chlorine radical or the entire SO₂Cl group. nih.govlibretexts.org
Key predicted fragmentation pathways for this compound include:
Loss of Chlorine Radical: The initial fragmentation could involve the cleavage of the S-Cl bond to lose a chlorine radical (·Cl), resulting in a [M - Cl]⁺ ion.
Loss of Sulfur Dioxide: A common fragmentation pathway for aromatic sulfonyl compounds is the elimination of a neutral sulfur dioxide (SO₂) molecule. nih.gov This would lead to a [M - SO₂]⁺· fragment.
Loss of Sulfonyl Chloride Radical: Cleavage of the C-S bond could result in the loss of the sulfonyl chloride radical (·SO₂Cl), leaving the 5-bromopyrimidinyl cation.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br, ³⁵Cl) | Description |
|---|---|---|---|
| [C₄H₂BrClN₂O₂S]⁺· | Molecular Ion | 256 | Parent molecular ion. |
| [C₄H₂BrN₂O₂S]⁺ | [M - Cl]⁺ | 221 | Loss of a chlorine radical. |
| [C₄H₂BrClN₂]⁺· | [M - SO₂]⁺· | 192 | Loss of neutral sulfur dioxide. |
| [C₄H₂BrN₂]⁺ | [M - SO₂Cl]⁺ | 157 | Loss of the sulfonyl chloride radical. |
Analysis of these characteristic fragments would provide strong corroborative evidence for the identity and structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the various functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the vibrational modes of different bonds within the molecular structure can be determined. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of the pyrimidine ring, the sulfonyl chloride group, and the carbon-bromine bond.
While an experimental spectrum for this compound is not available, the expected regions for its key functional groups can be predicted based on established correlation tables. The sulfonyl chloride (-SO₂Cl) group typically exhibits strong asymmetric and symmetric stretching vibrations. The pyrimidine ring would show characteristic C-H stretching, C=N, and C=C stretching vibrations, as well as ring breathing modes. The C-Br stretching vibration would be expected to appear in the fingerprint region of the spectrum.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H stretching | Pyrimidine ring |
| 1600 - 1450 | C=N and C=C stretching | Pyrimidine ring |
| 1380 - 1340 | Asymmetric SO₂ stretching | Sulfonyl chloride |
| 1190 - 1160 | Symmetric SO₂ stretching | Sulfonyl chloride |
| 850 - 750 | C-H out-of-plane bending | Pyrimidine ring |
| 700 - 500 | C-Br stretching | Bromo group |
| 600 - 500 | S-Cl stretching | Sulfonyl chloride |
X-ray Crystallography for Solid-State Structure Determination
A crystallographic study of this compound would provide invaluable insights into its solid-state structure. The analysis would reveal the planarity of the pyrimidine ring, the geometry of the sulfonyl chloride group, and the spatial relationship between the bromine atom and the sulfonyl chloride substituent. Furthermore, it would elucidate any intermolecular interactions, such as halogen bonding or stacking of the pyrimidine rings, which govern the crystal packing.
As no published crystal structure for this compound could be located, a table of crystallographic data cannot be provided. Such a table would typically include parameters like the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and selected bond lengths and angles. This information is essential for a complete understanding of the molecule's structure and its physical properties in the solid state.
Computational and Theoretical Studies on 5 Bromopyrimidine 2 Sulfonyl Chloride
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering insights into their geometry, stability, and reactivity. For 5-bromopyrimidine-2-sulfonyl chloride, DFT calculations would be instrumental in elucidating the distribution of electrons and identifying key molecular orbitals.
Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.
For 5-bromopyrimidine (B23866), a closely related structure, the first ionization energy has been calculated to be 9.865 eV. nih.gov This value provides an approximation of the energy of its HOMO. In this compound, the presence of the electron-withdrawing sulfonyl chloride group at the 2-position and the bromine atom at the 5-position is expected to significantly influence the energies of the frontier orbitals. These substituents would likely lower the energy of both the HOMO and LUMO compared to unsubstituted pyrimidine (B1678525). The electron density of the HOMO is anticipated to be distributed across the pyrimidine ring, while the LUMO is likely to be centered on the sulfonyl chloride group and the pyrimidine ring, indicating these as potential sites for nucleophilic and electrophilic attack, respectively.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | (estimated) | Localization primarily on the sulfonyl chloride group and pyrimidine ring; acceptor of electrons. |
| HOMO | (estimated) | Localization on the pyrimidine ring and bromine atom; donor of electrons. |
| Energy Gap (LUMO-HOMO) | (estimated) | Indicator of chemical stability and reactivity. |
Note: The values in this table are estimations based on theoretical principles and data from analogous compounds. Specific values would require dedicated DFT calculations.
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) denote electron-poor areas prone to nucleophilic attack.
For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl chloride group, highlighting these as likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, a strong positive potential would be anticipated around the sulfur atom of the sulfonyl chloride group, making it a primary target for nucleophilic attack. The hydrogen atoms on the pyrimidine ring would also exhibit positive potential.
Quantum Mechanical Studies of Reactivity Profiles
Quantum mechanical calculations can provide detailed insights into the reactivity of a molecule. For this compound, such studies would focus on identifying the most probable sites for chemical reactions. The presence of both a bromine atom and a sulfonyl chloride group on the pyrimidine ring suggests several potential reaction pathways.
The sulfonyl chloride moiety is a well-known reactive functional group, susceptible to nucleophilic substitution. Quantum mechanical calculations could be employed to model the reaction with various nucleophiles, determining the activation energies and reaction thermodynamics. The bromine atom can also participate in various reactions, including nucleophilic aromatic substitution and cross-coupling reactions. Theoretical studies can help predict the relative reactivity of these two sites under different reaction conditions. For instance, in related pyrimidine systems, the C5 position is known to be a reactive site.
Theoretical Investigations of Reaction Mechanisms and Transition States
A deeper understanding of the reaction pathways of this compound can be achieved through theoretical investigations of reaction mechanisms and the associated transition states. Computational methods allow for the mapping of the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.
For example, in a nucleophilic substitution reaction at the sulfonyl chloride group, theoretical calculations can elucidate whether the reaction proceeds through a concerted or a stepwise mechanism. The geometry and energy of the transition state structure can be calculated, providing crucial information about the reaction's feasibility and rate. Such studies on similar arenesulfonyl chlorides have provided detailed mechanistic insights into substitution reactions at the sulfur center.
Conformation Analysis and Stereochemical Insights
While the pyrimidine ring itself is planar, the sulfonyl chloride group attached to it has rotational freedom around the C-S bond. Conformation analysis through computational methods can determine the preferred spatial arrangement of the sulfonyl chloride group relative to the pyrimidine ring. This involves calculating the potential energy as a function of the dihedral angle between the ring and the S-Cl bond to identify the most stable conformer(s).
The lowest energy conformation will be the one that minimizes steric hindrance and optimizes electronic interactions between the sulfonyl chloride group and the pyrimidine ring. Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and its interactions with other molecules. As this compound does not possess a chiral center, it does not have stereoisomers.
Future Research Directions and Emerging Trends
Explorations in Sustainable Synthesis of 5-Bromopyrimidine-2-sulfonyl Chloride
Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents like chlorosulfonic acid and stoichiometric chlorinating agents, which present significant environmental and safety challenges. rsc.orgmdpi.comnih.gov The future of this compound synthesis is increasingly geared towards green and sustainable methodologies that minimize waste, reduce energy consumption, and enhance safety. rasayanjournal.co.inpowertechjournal.comeurekaselect.com
Key areas of exploration include:
Flow Chemistry: Continuous flow processes are poised to revolutionize the synthesis of sulfonyl chlorides. rsc.orgrsc.org These systems offer superior control over reaction parameters such as temperature and mixing, which is crucial for managing highly exothermic reactions common in sulfonyl chloride formation. rsc.orgchemrxiv.org The small reactor volumes inherent to flow chemistry significantly improve safety by minimizing the inventory of hazardous materials at any given time. rsc.org Research is focused on developing automated, multi-step continuous systems that can produce aryl sulfonyl chlorides with high spacetime yield, moving from batch to continuous manufacturing. mdpi.com
Alternative Chlorinating and Oxidizing Agents: There is a strong trend towards replacing traditional, hazardous reagents with safer and more environmentally benign alternatives. patsnap.com This includes the use of dual-function agents like sodium hypochlorite (B82951) (bleach) or N-chloroamides (e.g., 1,3-dichloro-5,5-dimethylhydantoin) which can perform both oxidation and chlorination in one pot. rsc.orgresearchgate.net Another green approach involves the use of Oxone in combination with potassium chloride in aqueous media, offering a mild and rapid method for converting thiols or disulfides to sulfonyl chlorides. rsc.org
Solvent-Free and Aqueous Medium Reactions: The development of synthetic protocols that operate in water or under solvent-free conditions is a cornerstone of green chemistry. rasayanjournal.co.inrsc.org These approaches reduce reliance on volatile organic compounds, simplifying workup procedures and lowering the environmental impact. rasayanjournal.co.in Microwave-assisted and ultrasound-assisted syntheses are also being explored to shorten reaction times and improve energy efficiency. rasayanjournal.co.inpowertechjournal.com
| Method | Reagents/Conditions | Advantages | Challenges |
| Conventional Batch | Chlorosulfonic Acid, Thionyl Chloride | Well-established, high conversion | Harsh conditions, excess reagents, hazardous byproducts, poor atom economy mdpi.com |
| Continuous Flow | Automated systems, microreactors | Enhanced safety, superior process control, high spacetime yield, scalability rsc.orgmdpi.comrsc.org | Initial setup cost, potential for clogging |
| Green Batch | Oxone/KCl in water, NaOCl, N-chloroamides | Milder conditions, reduced hazardous waste, improved atom economy, use of sustainable solvents rsc.orgrsc.org | Catalyst recovery, scalability for some methods |
| Energy-Efficient | Microwave, Ultrasound | Reduced reaction times, lower energy consumption, potentially higher yields rasayanjournal.co.inpowertechjournal.com | Specialized equipment, scalability concerns |
Design of Novel Catalytic Transformations Involving the Compound
This compound possesses two distinct reactive sites: the C5-bromine atom and the C2-sulfonyl chloride group. This duality makes it an ideal substrate for a variety of catalytic transformations, enabling the construction of complex molecular frameworks.
Future research is focused on expanding the catalytic toolbox for this compound:
Advanced Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are well-established for functionalizing the C5-position, research is moving towards using more abundant and less expensive metal catalysts (e.g., nickel, copper). researchgate.netnih.gov The development of novel ligands and catalyst systems will be crucial to expand the scope of coupling partners and improve reaction efficiency under milder conditions. mdpi.comnih.gov The sulfonyl chloride group itself can also participate in certain coupling reactions, although this is less common than its use as a precursor to sulfonamides.
C-H Activation and Functionalization: A major frontier in organic synthesis is the direct functionalization of C-H bonds, which offers a more atom-economical approach compared to traditional cross-coupling that requires pre-functionalized substrates. nih.govnih.govyoutube.com Future work will likely explore the catalytic, regioselective C-H activation of the pyrimidine (B1678525) ring itself (e.g., at the C4 or C6 positions) in the presence of the existing bromo and sulfonyl chloride groups. researchgate.netnih.gov This would allow for the sequential introduction of multiple substituents, creating highly decorated pyrimidine scaffolds. nih.gov
Photoredox Catalysis: Visible-light-driven photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. acs.org This methodology could be applied to this compound to enable novel transformations that are not accessible through traditional thermal catalysis, such as radical-based functionalizations at either the C5 or C2 position.
Theoretical Predictions Guiding Experimental Research
Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating synthetic research. nih.govatomfair.com By predicting reactivity, elucidating reaction mechanisms, and designing novel catalysts, in silico methods can significantly reduce the amount of trial-and-error experimentation required.
Future applications in the context of this compound include:
Reactivity and Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict the relative reactivity of its different sites. acs.orgnih.govbohrium.com This can help chemists anticipate which position (e.g., C4, C5, or C6) is most susceptible to nucleophilic or electrophilic attack under specific conditions, guiding the design of regioselective reactions.
Mechanism Elucidation: Computational studies can map out the entire energy landscape of a proposed catalytic cycle. arxiv.org This provides crucial insights into the transition states and intermediates, helping to explain observed outcomes and optimize reaction conditions for higher yields and selectivity.
In Silico Catalyst and Reagent Design: As our understanding of reaction mechanisms improves, computational methods can be used to design new catalysts or reagents with enhanced activity or selectivity. atomfair.com For example, machine learning models trained on large reaction databases can predict the outcome of a reaction with a novel catalyst, allowing researchers to screen candidates virtually before committing to laboratory synthesis. nih.govchemrxiv.org This AI-driven approach is poised to accelerate the discovery of new transformations for molecules like this compound. atomfair.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
